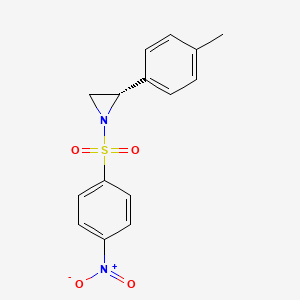
(2S)-2-(4-Methylphenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(4-Methylphenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine: is a synthetic organic compound belonging to the class of aziridines Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(4-Methylphenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the appropriate starting materials, such as 4-methylphenylamine and 4-nitrobenzenesulfonyl chloride.
Formation of Aziridine Ring: The key step involves the formation of the aziridine ring. This can be achieved through the reaction of 4-methylphenylamine with an appropriate aziridination reagent, such as a sulfonyl azide or a halogenated aziridine precursor.
Reaction Conditions: The reaction is typically carried out under controlled conditions, such as low temperature and inert atmosphere, to ensure the selective formation of the desired aziridine product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the 4-methylphenyl group, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group, which can further participate in various chemical transformations.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under mild to moderate conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted aziridines.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: The compound serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: It can be used as a ligand or catalyst in various organic transformations, enhancing reaction efficiency and selectivity.
Biology:
Bioconjugation: The compound’s reactive aziridine ring allows for bioconjugation with biomolecules, facilitating the development of targeted drug delivery systems and diagnostic tools.
Medicine:
Anticancer Agents: Derivatives of (2S)-2-(4-Methylphenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine have shown potential as anticancer agents due to their ability to interact with DNA and inhibit cell proliferation.
Industry:
Polymerization: The compound can be used as a monomer or crosslinking agent in the production of specialty polymers with unique mechanical and chemical properties.
Mécanisme D'action
The mechanism of action of (2S)-2-(4-Methylphenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine involves its interaction with specific molecular targets and pathways:
DNA Interaction: The aziridine ring can form covalent bonds with DNA, leading to DNA crosslinking and inhibition of DNA replication and transcription.
Enzyme Inhibition: The compound can inhibit certain enzymes involved in cellular processes, disrupting metabolic pathways and leading to cell death.
Comparaison Avec Des Composés Similaires
(2S)-2-(4-Methylphenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine: Unique due to its specific substituents and reactivity.
(2S)-2-(4-Methylphenyl)-1-(4-chlorobenzene-1-sulfonyl)aziridine: Similar structure but with a chlorine substituent instead of a nitro group.
(2S)-2-(4-Methylphenyl)-1-(4-methoxybenzene-1-sulfonyl)aziridine: Contains a methoxy group, leading to different chemical properties and reactivity.
Uniqueness:
- The presence of the nitro group in this compound imparts unique electronic and steric effects, influencing its reactivity and potential applications in various fields.
Propriétés
Numéro CAS |
718604-40-1 |
|---|---|
Formule moléculaire |
C15H14N2O4S |
Poids moléculaire |
318.3 g/mol |
Nom IUPAC |
(2S)-2-(4-methylphenyl)-1-(4-nitrophenyl)sulfonylaziridine |
InChI |
InChI=1S/C15H14N2O4S/c1-11-2-4-12(5-3-11)15-10-16(15)22(20,21)14-8-6-13(7-9-14)17(18)19/h2-9,15H,10H2,1H3/t15-,16?/m1/s1 |
Clé InChI |
DCFGIZZBKRBQFZ-AAFJCEBUSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)[C@H]2CN2S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canonique |
CC1=CC=C(C=C1)C2CN2S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-Dibromo-3-{[(but-3-en-1-yl)oxy]methyl}thiophene](/img/structure/B14227465.png)
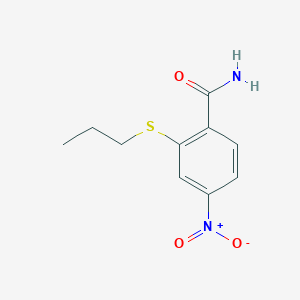
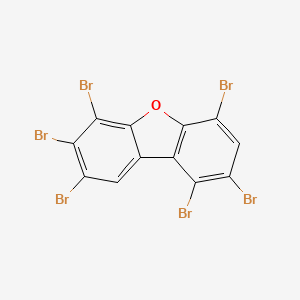
![2-{[1-(3-Chlorophenyl)ethyl]amino}pyridine-3-carboxamide](/img/structure/B14227481.png)
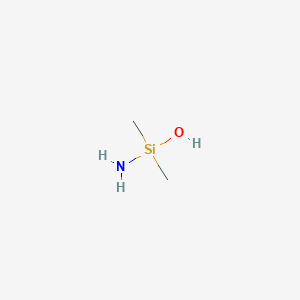
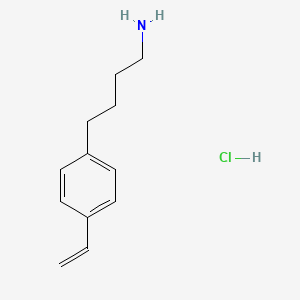
![6-[(4-Chloroanilino)methylidene]-4-iodo-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B14227495.png)

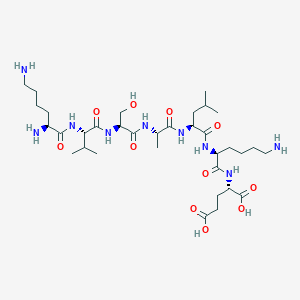


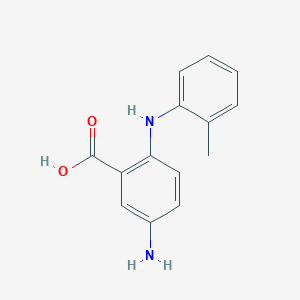

![3-[(5-Bromopentyl)oxy]-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine](/img/structure/B14227544.png)
